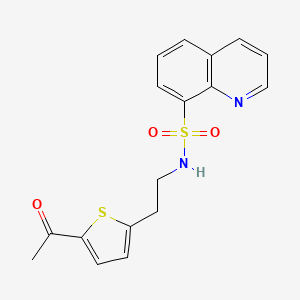

N-(2-(5-acetylthiophen-2-yl)ethyl)quinoline-8-sulfonamide

Description

N-(2-(5-Acetylthiophen-2-yl)ethyl)quinoline-8-sulfonamide is a synthetic sulfonamide derivative featuring a quinoline core substituted at the 8-position with a sulfonamide group linked to a 2-(5-acetylthiophen-2-yl)ethyl moiety. This compound belongs to a class of molecules designed to exploit the pharmacophoric properties of quinoline sulfonamides, which are known for their diverse biological activities, including anticancer, antimicrobial, and enzyme-modulating effects.

Properties

IUPAC Name |

N-[2-(5-acetylthiophen-2-yl)ethyl]quinoline-8-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3S2/c1-12(20)15-8-7-14(23-15)9-11-19-24(21,22)16-6-2-4-13-5-3-10-18-17(13)16/h2-8,10,19H,9,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNXFWJXQBZINPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(S1)CCNS(=O)(=O)C2=CC=CC3=C2N=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of N-(2-(5-acetylthiophen-2-yl)ethyl)quinoline-8-sulfonamide is the Muscle isoform 2 of pyruvate kinase (PKM2) . PKM2 is a key glycolytic enzyme involved in the generation of ATP and is critical for cancer metabolism.

Mode of Action

This compound interacts with PKM2, modulating its activity. PKM2 is regulated by complex mechanisms that promote tumor growth and proliferation. Various modulators, including this compound, regulate PKM2, shifting it between highly active and less active states.

Biochemical Pathways

The compound affects the glycolytic pathway, specifically the conversion of phosphoenolpyruvate to pyruvate, a reaction catalyzed by PKM2. This reaction is critical for the generation of ATP, a key energy molecule in cells.

Pharmacokinetics

The compound’s interaction with pkm2 and its effect on the glycolytic pathway suggest that it is able to penetrate cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Quinoline-8-sulfonamide derivatives vary widely in their substituents, which critically influence their physicochemical and biological properties. Below is a comparative analysis with key analogues:

Key Observations :

- Substituent Position and Bioactivity: The 8-sulfonamide position on quinoline is conserved across most analogues, but substituent type dictates target specificity.

- Solubility Trends : Compounds with hydrophobic substituents (e.g., trimethoxyphenyl in Compound 12) exhibit low aqueous solubility, whereas those with polar groups (e.g., methoxyindole in B2) show improved solubility.

Pharmacological Activity

- Anticancer Effects: The target compound’s acetylthiophene group is structurally analogous to the bromothiophene in GAT154, which modulates nicotinic receptors, and the trimethoxyphenyl group in Compound 12, a tubulin inhibitor.

- Enzyme Inhibition: Quinoline-8-sulfonamides like H-Series inhibitors and PKM2 modulators (e.g., WO2019104134A1) exploit the sulfonamide’s ability to chelate metal ions or bind ATP pockets. The target compound’s acetylthiophene may compete with isoquinoline-based inhibitors (e.g., H-89) for kinase binding.

Physicochemical Properties

- Synthesis Complexity: The target compound’s synthesis likely parallels methods for 8-hydroxyquinoline-5-sulfonamides, where sulfonyl chloride intermediates react with amines. However, the acetylthiophene ethyl group may require additional protection/deprotection steps.

- Stability : Sulfonamide complexes with transition metals (e.g., Cu, Ni in HQSMP) demonstrate stability in DMF, suggesting the target compound may share similar inertness in aprotic solvents.

Q & A

Q. What are the key synthetic strategies for N-(2-(5-acetylthiophen-2-yl)ethyl)quinoline-8-sulfonamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step organic reactions:

- Quinoline core formation : Use Skraup synthesis or Friedel-Crafts acylation to construct the quinoline backbone .

- Sulfonamide introduction : React quinoline intermediates with sulfonyl chlorides under basic conditions (e.g., pyridine or triethylamine) .

- Thiophene functionalization : Acetylate thiophene derivatives via Friedel-Crafts acylation, followed by alkylation to attach the ethyl linker . Optimization strategies include:

- Temperature control (e.g., 0–5°C for sulfonylation to minimize side reactions).

- Solvent selection (e.g., DMF for polar intermediates, dichloromethane for non-polar steps) .

- Catalysts like Lewis acids (AlCl₃) for acylation steps .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regiochemistry of the quinoline and thiophene moieties .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .

- X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) : Assess crystallinity and thermal stability, particularly for polymorph identification .

- HPLC-PDA : Quantify purity (>95% for biological assays) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position on thiophene/quinoline) affect biological activity and selectivity?

- Thiophene modifications : Bromination at the 5-position enhances electrophilicity, improving DNA intercalation (e.g., in Cu(II)/Ni(II) complexes for anticancer activity) . Conversely, methoxy groups on quinoline increase solubility but may reduce membrane permeability .

- Sulfonamide substituents : Bulky groups (e.g., cyclopropylmethyl) improve binding to hydrophobic enzyme pockets (e.g., pyruvate kinase M2 modulators) .

- SAR studies : Use molecular docking to map hydrogen bonding (e.g., quinoline N-atom interactions with kinase catalytic sites) .

Q. What experimental approaches resolve contradictions in biological assay data (e.g., conflicting IC₅₀ values across studies)?

- Assay standardization : Normalize protocols (e.g., fixed incubation time, cell passage number) to minimize variability .

- Orthogonal validation : Confirm anticancer activity via both MTT assays and apoptosis markers (e.g., caspase-3 activation) .

- Solubility correction : Account for DMSO vehicle effects by using ultracentrifugation or dynamic light scattering to measure aggregate formation .

- Metabolic stability testing : Compare results in hepatocyte vs. microsomal assays to identify false positives from rapid compound degradation .

Q. How can crystallography and computational modeling guide the design of metal complexes with this compound?

- Coordination chemistry : The sulfonamide group acts as a bidentate ligand for Cu(II)/Ni(II), forming square-planar complexes that enhance DNA cleavage via radical generation .

- Docking simulations : Use software like AutoDock Vina to predict binding modes to BSA or DNA, focusing on π-π stacking (quinoline-DNA base pairs) and electrostatic interactions (sulfonamide-phosphate backbone) .

- Crystallographic data : Analyze XRPD patterns to correlate crystallinity with bioavailability (e.g., amorphous forms for faster dissolution) .

Methodological Challenges and Solutions

Q. What strategies mitigate side reactions during the alkylation of the thiophene-ethyl linker?

- Protecting groups : Temporarily block reactive sites on quinoline (e.g., Boc protection for amine groups) during alkylation .

- Low-temperature alkylation : Perform reactions at −20°C to minimize over-alkylation .

- Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) to isolate the desired mono-alkylated product .

Q. How can researchers validate target engagement in cellular assays for this compound?

- Photoaffinity labeling : Incorporate a photoactive group (e.g., diazirine) to crosslink the compound with bound proteins, followed by pull-down and MS/MS identification .

- Cellular thermal shift assay (CETSA) : Monitor target protein denaturation after compound treatment to confirm stabilization .

- Kinase profiling panels : Test against a broad panel (e.g., 100+ kinases) to rule off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.